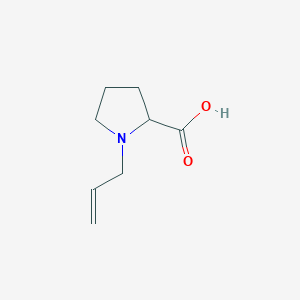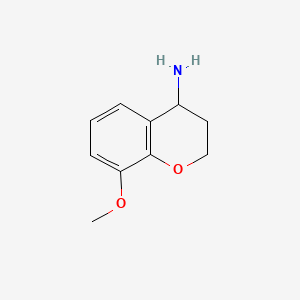
Piperidin-2-carbonsäureamid-Hydrochlorid
Übersicht
Beschreibung
Piperidine-2-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Piperidine-2-carboxamide hydrochloride is known for its significant role in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Piperidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and oncological conditions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
Target of Action
Piperidine-2-carboxamide hydrochloride, like many piperidine derivatives, is known to interact with a variety of targets in the body. Piperidine derivatives are often used in the synthesis of drugs and have been found in more than twenty classes of pharmaceuticals . They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives often interact with their targets in a way that modulates the target’s function . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors, providing good binding to the catalytic site of the enzyme .
Biochemical Pathways
Piperidine derivatives are known to impact a variety of biochemical pathways depending on their specific targets . For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Pharmacokinetics
The rate of systemic absorption of local anesthetics like bupivacaine, a piperidine derivative, is known to be dependent upon the dose and concentration of the drug administered, the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the preparation .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemische Analyse
Biochemical Properties
Piperidine-2-carboxamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This interaction is essential for the compound’s potential therapeutic applications in treating neurological disorders.
Cellular Effects
Piperidine-2-carboxamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to interact with cholinesterase receptors, affecting the catalytic and peripheral binding sites . This interaction can alter the signaling pathways and gene expression related to neurotransmission, impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of piperidine-2-carboxamide hydrochloride involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase enzymes . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission and improve cognitive function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidine-2-carboxamide hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes, resulting in prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of piperidine-2-carboxamide hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit cholinesterase enzymes without causing significant adverse effects . At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Piperidine-2-carboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, piperidine derivatives can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of piperidine-2-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross biological membranes due to its lipid-soluble nature . Once inside the cells, it can interact with intracellular proteins and accumulate in specific tissues, affecting its localization and activity.
Subcellular Localization
Piperidine-2-carboxamide hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, determining its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine-2-carboxamide hydrochloride typically involves the reaction of piperidine with carboxylic acid derivatives. One common method is the amidation of piperidine with carboxylic acids or their derivatives under suitable reaction conditions. This process often requires the use of catalysts and specific reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production of Piperidine-2-carboxamide hydrochloride involves optimizing the synthesis process to ensure cost-effectiveness and scalability. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be safe, green, and efficient, meeting the demands of large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-2-carboxylic acid, while reduction may produce piperidine-2-carboxamide .
Vergleich Mit ähnlichen Verbindungen
Piperidine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
Piperidine-2-carboxylic acid: Similar in structure but differs in functional groups.
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Used in the synthesis of local anesthetics like bupivacaine.
Piperine: An alkaloid found in black pepper with different biological activities .
Piperidine-2-carboxamide hydrochloride stands out due to its unique combination of chemical properties and wide range of applications in various fields.
Eigenschaften
IUPAC Name |
piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJHYMGDCMMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


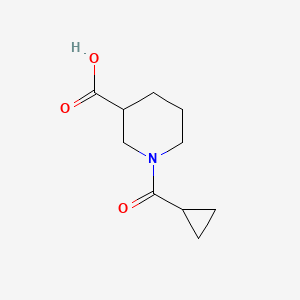
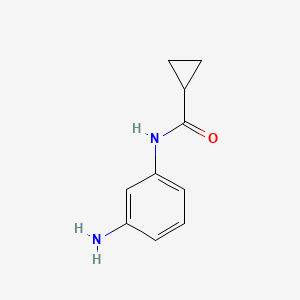
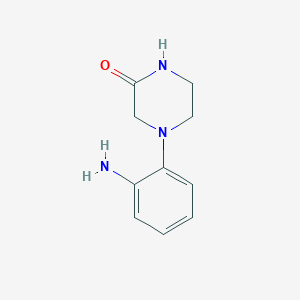
![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)



